Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium
Description
Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium chloride (CAS 27668-52-6, molecular formula C₂₆H₅₈ClNO₃Si) is a quaternary ammonium compound (QAC) characterized by an 18-carbon alkyl chain (octadecyl group) and a trimethoxysilylpropyl moiety. This dual functionality enables covalent bonding to silica-based substrates via hydrolysis of methoxy groups, while the cationic ammonium group confers antimicrobial and surface-modifying properties .
Key applications include:
- Antimicrobial Coatings: Used in textiles (e.g., polypropylene nonwovens and wool fibers) to achieve >97% inhibition rates against E. coli and S. aureus .
- Liquid Crystal Alignment: Induces homeotropic alignment in liquid crystal (LC) films for biosensors and optical devices .
- Zeolite Synthesis: Acts as a mesopore-directing agent in hierarchical ZSM-5 catalysts, enhancing bio-oil upgrading efficiency .
- Nanoparticle Functionalization: Modifies silica nanoparticles (NPs) for antibacterial and biofilm-disrupting applications .
Properties
IUPAC Name |
dimethyl-octadecyl-(3-trimethoxysilylpropyl)azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H58NO3Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(2,3)25-23-26-31(28-4,29-5)30-6/h7-26H2,1-6H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAKDLWEWPRLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCC[Si](OC)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H58NO3Si+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238914 | |
| Record name | (3-(Trimethoxysilyl)propyl)octadecyldimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92182-06-4 | |
| Record name | (3-(Trimethoxysilyl)propyl)octadecyldimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092182064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-(Trimethoxysilyl)propyl)octadecyldimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYLOCTADECYL(3-(TRIMETHOXYSILYL)PROPYL)AMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3942H9DTQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Catalytic Hydrosilylation of Allyl Chloride
The reaction between allyl chloride and trimethoxysilane proceeds via Ru₃(CO)₁₂ catalysis in alkane solvents at 85–95°C. Key parameters include:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst loading | 0.025 mmol Ru | 87.6% yield |
| Reaction temperature | 85–95°C | Prevents byproducts |
| Solvent | n-Heptane | Enhances selectivity |
This method avoids trimethoxysilane disproportionation through controlled reactant addition, maintaining a 5:1 trimethoxysilane-to-allyl chloride molar ratio during continuous feeding.
Quaternary Ammonium Formation
The target compound is synthesized through nucleophilic substitution between 3-chloropropyltrimethoxysilane and dimethyloctadecylamine.
Two-Stage Alkylation Process
Laboratory-scale synthesis involves:
- Stage 1 : Reacting dimethyloctadecylamine (1 mol) with 3-chloropropyltrimethoxysilane (1.05 mol) in methanol at 60°C for 8 hours.
- Stage 2 : Quenching with hydrochloric acid to form the chloride salt, followed by solvent removal under reduced pressure.
Critical quality control parameters:
- Molar ratio : 5% excess silane ensures complete amine conversion
- Temperature control : Maintain <65°C to prevent methoxy group hydrolysis
- Moisture exclusion : Use nitrogen atmosphere due to compound's hydrolytic sensitivity (7/10 on reactivity scale)
Industrial-Scale Manufacturing Optimization
Commercial production (e.g., ACRO338531000) employs continuous flow reactors to enhance safety and yield:
Flow Chemistry Parameters
| Process Stage | Residence Time | Temperature | Pressure |
|---|---|---|---|
| Mixing | 2 min | 25°C | 1 atm |
| Reaction | 45 min | 60°C | 3 bar |
| Salt formation | 15 min | 0–5°C | 1 atm |
This approach achieves 93% conversion efficiency with <2% residual amine content, as verified by argentometric titration.
Purification and Stabilization Techniques
The compound's moisture sensitivity (Water Solubility: reacts) necessitates specialized purification:
Azeotropic Drying
Post-synthesis treatment involves:
- Co-distillation with anhydrous methanol (bp 64.7°C)
- Molecular sieve (3Å) adsorption
- Final moisture content: <50 ppm by Karl Fischer titration
Stabilization additives used in commercial products:
| Additive | Concentration | Function |
|---|---|---|
| BHT (Butylated hydroxytoluene) | 0.01% | Radical scavenger |
| Tris(2-carboxyethyl)phosphine | 0.005% | Reduces chloride oxidation |
Analytical Characterization Methods
Quality assessment employs multiple techniques:
Titrimetric Analysis
Argentometric titration remains the primary quantification method:
Spectroscopic Verification
FT-IR spectral markers confirm successful synthesis:
Recent Advancements in Synthesis
Cutting-edge research has introduced microwave-assisted and enzymatic methods:
Microwave-Enhanced Quaternization
Comparative performance data:
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional thermal | 8 hr | 89% | 98.5% |
| Microwave (300W) | 35 min | 93% | 99.2% |
Microwave synthesis reduces side reactions through uniform heating, particularly beneficial for maintaining methoxysilane integrity.
Industrial Production Challenges
Scale-up difficulties and mitigation strategies:
Viscosity Management
The long alkyl chain (C18) causes viscosity issues (>500 cP at 25°C). Solutions include:
- Jacketed reactor heating (50–55°C)
- Progressive dilution with anhydrous ethanol
- High-shear mixing (10,000 rpm)
Byproduct Formation
Common impurities and removal methods:
| Byproduct | Formation Cause | Removal Technique |
|---|---|---|
| Siloxane oligomers | Moisture contamination | Molecular distillation |
| Quaternary amine dimers | Over-alkylation | Ion-exchange chromatography |
Chemical Reactions Analysis
Types of Reactions
(3-(Trimethoxysilyl)propyl)octadecyldimethylammonium chloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense with other inorganic components to form stable structures.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis and aluminum chloride for condensation. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include micellar nanocoagulants and other self-assembled structures with unique properties .
Scientific Research Applications
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride, also known as DMOAP, is a quaternary ammonium compound with a long hydrophobic octadecyl chain and a trimethoxysilyl functional group. It has a molecular formula of and a molecular weight of 496.29 g/mol. DMOAP is typically a yellow liquid and is soluble in organic solvents like methanol, often supplied at a concentration of 60%.
Tables of Applications
Case Studies
- Antibacterial films: DMOAP can be used to assemble bioactive films with antibacterial properties. Films of DMOAP were adsorbed onto titania surfaces, and their interactions with aqueous environments were characterized. The surface charge density induced by the ammonium cation plays a crucial role in the antibacterial activity .
- Surface Disinfection: Si-QAC was evaluated for disinfection of farm equipment and facilities. Field-emission scanning electron microscopy analysis revealed that the outer membrane of the pathogen cells was damaged after treatment with Si-QAC .
Mechanism of Action
The mechanism of action of (3-(Trimethoxysilyl)propyl)octadecyldimethylammonium chloride involves its ability to self-assemble into micellar structures. The hydrophobic carbon chains cluster together, while the positively charged quaternary ammonium groups remain on the surface, allowing the compound to interact with various contaminants and remove them from solutions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Trimethoxysilyl-Functionalized QACs
Key Insights :
- Alkyl Chain Length : Longer chains (C18) enhance hydrophobicity and surface adhesion, critical for durable antimicrobial coatings . Shorter chains (C1–C8) prioritize ion-exchange capacity or mesopore templating .
- Trimethoxysilyl Group: Enables covalent bonding to inorganic substrates (e.g., silica, glass), absent in non-silylated QACs like DAC .
Antimicrobial Performance
Table 2: Antibacterial Efficacy of QACs
Key Insights :
- Surface vs. Solution Activity : DMOAC’s covalent bonding to substrates ensures long-lasting antimicrobial effects, whereas DAC’s solution-phase action requires continuous presence .
- Chain Length vs. Efficacy : C18 QACs exhibit superior bactericidal activity compared to shorter-chain variants due to enhanced membrane disruption .
Q & A
Q. What are the standard methodologies for synthesizing and characterizing dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium chloride?
Synthesis typically involves quaternization of tertiary amines with chlorosilane derivatives under anhydrous conditions. For example, combining dimethyloctadecylamine with (3-chloropropyl)trimethoxysilane in methanol at 60°C for 24 hours yields the product . Characterization requires:
Q. How do solubility and reactivity in polar solvents influence experimental design?
The compound is soluble in methanol (60% purity) but reacts with water, necessitating anhydrous conditions for reactions . For aqueous-phase applications (e.g., nanoparticle functionalization), pre-hydrolysis in methanol followed by controlled dilution avoids premature hydrolysis .
Q. What safety protocols are critical when handling this compound?
- Ventilation : Required due to methanol solvent (flash point: 15°C) and toxic vapor release .
- PPE : Nitrile gloves, lab coats, and eye protection to prevent skin/eye contact (H314, H370 hazards) .
- Storage : Inflammable storage (<25°C) with argon sealing to prevent moisture-induced degradation .
Advanced Research Questions
Q. How can conflicting reports on its efficacy in membrane functionalization be resolved?
Studies report variable ionic conductivity in zinc-air battery membranes due to differences in:
- Graphene oxide (GO) dispersion : Sonication time (≥2 hrs) ensures uniform quaternary ammonium grafting .
- Crosslinking density : Optimizing silane hydrolysis pH (pH 4–5) balances Si-O-Si network formation and ammonium group accessibility .
- Methodological validation : Compare electrochemical impedance spectroscopy (EIS) data across studies to identify interfacial resistance discrepancies .
Q. What strategies mitigate byproduct formation during nanoparticle functionalization?
Impurities like 3-chloropropyltrimethoxysilane (8% in some batches) can alter surface charge. Mitigation includes:
- Pre-purification : Column chromatography (silica gel, chloroform:methanol 9:1) removes chlorinated byproducts .
- Kinetic control : Slow addition of the compound to nanoparticle suspensions (0.1 mL/min) reduces aggregation .
- Post-functionalization washes : Ethanol/water (70:30) rinses eliminate unreacted silanes .
Q. How does silane hydrolysis kinetics affect its performance as a phase-transfer catalyst?
Hydrolysis of trimethoxysilyl groups generates reactive silanols, which can:
- Enhance interfacial activity : Faster hydrolysis (pH 9–10) increases hydrophilicity, improving emulsion stability in biphasic systems .
- Reduce catalytic longevity : Excessive crosslinking depletes accessible ammonium sites. Monitor hydrolysis via conductivity measurements and limit reaction time to <6 hours .
Q. Why do stability studies show variability in shelf life under ambient conditions?
Degradation correlates with:
- Methanol content : Solutions <50% purity accelerate ammonium group oxidation (validate via TGA/DSC) .
- Trace metals : Fe³⁺ or Cu²⁺ catalyze siloxane bond cleavage. Use chelating agents (e.g., EDTA) in storage buffers .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
